M8-B

Description

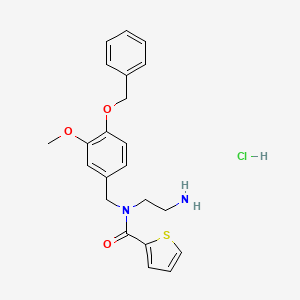

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQJBHACRTZLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M8-B: A Technical Guide to its Antagonistic Action on the TRPM8 Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key molecular sensor for cold temperatures and cooling agents like menthol. Its involvement in pain pathways and thermoregulation has positioned it as a significant target for therapeutic intervention. This document details the pharmacodynamics of this compound, including its inhibitory effects on TRPM8 activation, its impact on downstream signaling pathways, and its physiological consequences. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding and replication of pivotal experiments.

Core Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 channel.[1] It effectively blocks channel activation induced by both thermal (cold) and chemical stimuli, such as the agonists menthol and icilin.[1] The primary mechanism is believed to be a physical blockade of the channel. Evidence suggests that this compound, like other TRPM8 antagonists, may bind to the S1-S4 voltage-sensing domain of the TRPM8 protein, thereby preventing the conformational changes necessary for channel opening and subsequent cation influx.[2][3] This inhibition of ion flow, predominantly Ca²⁺ and Na⁺, prevents the depolarization of sensory neurons, thereby blocking the transmission of cold and pain signals.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across various stimuli and species. The following tables summarize the key inhibitory concentrations (IC₅₀) and in vivo dosage information.

Table 1: In Vitro Inhibitory Activity of this compound on Rat TRPM8 [4]

| Activator | IC₅₀ (nM) |

| Cold | 7.8 |

| Icilin | 26.9 |

| Menthol | 64.3 |

Table 2: In Vivo Dosage and Effects of this compound [1]

| Species | Dosage | Administration Route | Primary Effect |

| Rat | 6 mg/kg | i.v. or i.p. | Decrease in deep body temperature |

| Mouse | 6 mg/kg | i.v. or i.p. | Decrease in deep body temperature (in Trpm8+/+ but not Trpm8-/- mice) |

Signaling Pathways Modulated by this compound

TRPM8 activity is intricately linked to intracellular signaling cascades, primarily involving G protein-coupled receptors (GPCRs) and phosphoinositides. The activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial component for TRPM8 channel gating.[5][6][7] Depletion of PIP₂ results in the inhibition of TRPM8. Furthermore, the Gαq subunit can also directly bind to and inhibit the TRPM8 channel.[5][8][9] this compound, by directly blocking the TRPM8 channel, prevents the initial cation influx that can influence these signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRPM8 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The TRPM8 ion channel comprises direct Gq protein-activating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Gαq Gating Is the Sole Mechanism for TRPM8 Inhibition Caused by Bradykinin Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TRPM8 Antagonist M8-B

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a crucial mediator of cold sensation and thermoregulation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and significant in vitro and in vivo experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound for potential therapeutic applications, particularly in conditions involving altered cold sensitivity and thermoregulation.

Introduction

The Transient Receptor Potential (TRP) family of ion channels are critical sensory transducers involved in a wide array of physiological processes. Among these, the TRPM8 channel is a non-selective cation channel primarily known for its activation by cold temperatures (<28 °C) and cooling agents like menthol and icilin[1]. Its role in sensing cold stimuli has implicated it in various physiological and pathophysiological conditions, including neuropathic pain, inflammation, and the regulation of body temperature[1][2].

This compound has emerged as a valuable pharmacological tool for studying the function of TRPM8. It is a potent and selective blocker of the TRPM8 channel, demonstrating high affinity in vitro and specific on-target effects in vivo[3][4]. This guide synthesizes the current knowledge on this compound, offering a detailed resource for researchers exploring the therapeutic potential of TRPM8 antagonism.

Chemical Properties

| Property | Value | Reference |

| Formal Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride | [5] |

| CAS Number | 883976-12-3 | [3][5][6] |

| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl | [5] |

| Formula Weight | 433.0 g/mol | [5] |

| Purity | ≥98% | [5][6] |

| Formulation | A crystalline solid | [5] |

| Solubility | DMF: 10 mg/ml; DMSO: 15 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Water: 10 mM (with sonication); DMSO: 100 mM | [5][6] |

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally triggered by cold temperatures or chemical agonists. This blockade of ion flow inhibits the depolarization of sensory neurons, thereby suppressing the signaling of cold sensation to the central nervous system[3][4]. The specificity of this compound for TRPM8 has been demonstrated by its lack of effect on other TRP channels and in TRPM8 knockout mice[3][5].

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPM8 and the inhibitory action of this compound.

Caption: TRPM8 channel activation by cold or agonists and its inhibition by this compound.

Experimental Data

In Vitro Efficacy

This compound demonstrates potent inhibition of TRPM8 channel activation in response to various stimuli. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Stimulus | Cell Type | Species | IC₅₀ (nM) | Reference |

| Cold (10°C) | CHO cells expressing TRPM8 | Rat | 7.8 ± 1.1 | [3] |

| Icilin (1 µM) | CHO cells expressing TRPM8 | Rat | 26.9 ± 12.1 | [3] |

| Menthol (100 µM) | CHO cells expressing TRPM8 | Rat | 64.3 ± 3.4 | [3] |

| Cold | In vitro | - | 7.8 | [5] |

| Icilin | In vitro | - | 26.9 | [5] |

| Menthol | In vitro | - | 64.3 |

This compound is highly selective for TRPM8, with an IC₅₀ > 20 µM for other TRP channels[6].

In Vivo Effects

The primary in vivo effect of this compound administration is a dose-dependent decrease in deep body temperature.

| Species | Dose | Route of Administration | Effect on Deep Body Temperature (Tb) | Key Finding | Reference |

| Rats | 6 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Decrease | Effect observed in wild-type but not TRPM8 knockout mice, confirming on-target action. | [3] |

| Mice | 6 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Decrease | Effect observed in wild-type but not TRPM8 knockout mice, confirming on-target action. | [3] |

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is adapted from methodologies used to assess TRPM8 channel activity[3]. A general calcium flux assay protocol is also referenced[7][8][9][10][11].

Objective: To determine the inhibitory effect of this compound on TRPM8-mediated intracellular calcium influx in response to cold or chemical agonists.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the rat or human TRPM8 gene.

-

Cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Pluronic F-127.

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution in DMSO.

-

TRPM8 agonists: Icilin or (-)-Menthol.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with bottom-read capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm).

Procedure:

-

Cell Plating: Seed the TRPM8-expressing CHO cells into 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a dye-loading solution containing Fluo-8 AM and Pluronic F-127 in HHBS.

-

Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HHBS.

-

Prepare agonist solutions (Icilin or Menthol) in HHBS at the desired final concentration. For cold stimulation, a temperature-controlled plate reader or a cooled buffer addition is required.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the agonist solution to the wells. For cold stimulation, rapidly add chilled HHBS to lower the temperature to the desired level (e.g., 10°C).

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response of the vehicle control (no this compound).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro calcium influx assay.

In Vivo Thermoregulation Study

This protocol is based on the in vivo experiments described by Almeida et al. (2012)[3][4].

Objective: To evaluate the effect of this compound on the deep body temperature of rodents.

Materials:

-

Male Wistar rats or C57BL/6J mice (and TRPM8 knockout mice for control).

-

This compound hydrochloride.

-

Vehicle solution (e.g., saline, DMSO, Tween-80, PEG300).

-

Temperature transponders or rectal probes.

-

Intravenous or intraperitoneal injection supplies.

-

Environmental chambers for controlling ambient temperature.

Procedure:

-

Animal Preparation:

-

House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.

-

For chronic measurements, surgically implant temperature transponders in the abdominal cavity and allow for a recovery period. For acute measurements, use a rectal probe.

-

-

Acclimation:

-

Acclimate the animals to the experimental setup and handling procedures for several days prior to the experiment.

-

On the day of the experiment, place the animals in the environmental chamber at a controlled ambient temperature (e.g., a sub-neutral temperature of 19°C for rats or 26°C for mice) and allow them to acclimate for at least 1 hour.

-

-

Compound Administration:

-

Prepare the this compound solution in the appropriate vehicle.

-

Administer this compound or vehicle via the desired route (e.g., intravenous infusion over 20 minutes for a 6 mg/kg dose).

-

-

Temperature Monitoring:

-

Record the deep body temperature at regular intervals (e.g., every 5-10 minutes) before, during, and after the administration of this compound or vehicle.

-

-

Data Analysis:

-

Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.

-

Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the temperature change induced by this compound compared to the control.

-

Caption: Workflow for the in vivo thermoregulation study.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel. Its ability to block cold-induced and agonist-induced channel activation both in vitro and in vivo makes it an invaluable tool for elucidating the physiological roles of TRPM8. The demonstrated effect of this compound on thermoregulation underscores the potential for TRPM8 antagonists in therapeutic areas where modulation of cold sensation and body temperature is desired. The detailed data and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and in the broader field of TRP channel pharmacology.

References

- 1. Human temperature regulation under heat stress in health, disease, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bu.edu [bu.edu]

- 8. abcam.com [abcam.com]

- 9. Fluo-8 Calcium Flux Assay [protocols.io]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. bdbiosciences.com [bdbiosciences.com]

The Role of M8-B in Thermoregulation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B, chemically identified as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel.[1] The TRPM8 channel is a well-established cold sensor in the peripheral nervous system, activated by cool temperatures and cooling agents like menthol.[2] The specificity of this compound for the TRPM8 channel makes it an invaluable tool for elucidating the precise role of this channel in mammalian thermoregulation. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its use, and presents its utility in the context of drug development for conditions involving thermal dysregulation.

Mechanism of Action: TRPM8 Antagonism and its Thermoregulatory Consequences

This compound exerts its physiological effects by blocking the activation of TRPM8 channels located on primary sensory neurons.[1] In vitro studies have demonstrated that this compound effectively inhibits the activation of rat, human, and murine TRPM8 channels, whether stimulated by cold temperatures, or chemical agonists like icilin and menthol.[1][3] This blockade of TRPM8 signaling in the periphery disrupts the normal afferent neural pathway that signals cold sensation to the central nervous system.

The central processing of this altered sensory input leads to a downstream attenuation of both autonomic and behavioral cold defense mechanisms.[1][3] Consequently, physiological responses aimed at conserving and generating heat, such as tail-skin vasoconstriction and brown fat thermogenesis, are diminished.[1][3] This ultimately results in a decrease in deep body temperature, an effect that is particularly pronounced in cooler ambient temperatures where TRPM8 channels are more active.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Potency of this compound as a TRPM8 Antagonist

| Species | TRPM8 Activator | IC50 (nM) |

| Rat | Cold | 7.8 ± 1.1 |

| Rat | Icilin | 26.9 ± 12.1 |

| Rat | Menthol | 64.3 ± 3.4 |

Data sourced from Almeida et al. (2012).[3]

Table 2: In Vivo Effects of this compound on Deep Body Temperature

| Animal Model | This compound Dose and Route | Ambient Temperature (°C) | Change in Deep Body Temperature (°C) |

| Rat | 6 mg/kg, i.v. | 19 | ↓ 0.9 |

| Wild-type Mouse (Trpm8+/+) | 6 mg/kg, i.p. | 26 | ↓ ~1.0 |

| TRPM8 Knockout Mouse (Trpm8-/-) | 6 mg/kg, i.p. | 26 | No significant change |

Data compiled from Almeida et al. (2012).[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols for studying this compound.

In Vitro Assessment of this compound Activity

A common method to assess the in vitro activity of this compound is through calcium imaging of cells expressing the TRPM8 channel.

Protocol: Calcium Imaging Assay

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or a similar cell line stably expressing the rat, human, or murine TRPM8 channel.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure baseline intracellular calcium levels using a fluorescence imaging system.

-

Application of this compound: Add varying concentrations of this compound to the cell culture medium and incubate for a specified period.

-

TRPM8 Activation: Challenge the cells with a TRPM8 agonist (e.g., menthol, icilin) or a cold stimulus (a rapid decrease in buffer temperature).

-

Data Acquisition: Record the changes in intracellular calcium concentration in response to the agonist in the presence of different concentrations of this compound.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Animal Studies

In vivo studies are essential to understand the systemic effects of this compound on thermoregulation.

Animal Models:

-

Rats: Wistar rats are commonly used.

-

Mice: C57BL/6 mice are a frequent choice. For target validation, TRPM8 knockout (Trpm8-/-) mice and their wild-type (Trpm8+/+) littermates are used.[1]

Drug Preparation and Administration:

-

This compound Solution: this compound (molar mass: 396.2 g/mol ) can be dissolved in a vehicle such as 20% ethanol and 20% propylene glycol in saline.[3]

-

Administration Routes:

Measurement of Deep Body Temperature:

-

Rats: Colonic temperature can be measured using a thermocouple probe. For continuous monitoring, surgically implanted telemetry devices are used.

-

Mice: Telemetry is the preferred method for continuous and stress-free measurement of core body temperature.

Experimental Workflow: The following diagram illustrates a typical experimental workflow for an in vivo study of this compound's effect on body temperature.

Key Findings and Implications

-

Peripheral Site of Action: Studies have shown that intravenous administration of this compound is more effective at reducing body temperature than intracerebroventricular or intrathecal administration, indicating a primary peripheral site of action.[1]

-

Universal Role of TRPM8 in Cold Defense: this compound affects a range of thermoeffector responses, including thermopreferendum, vasoconstriction, and brown fat thermogenesis, suggesting that TRPM8 is a key receptor in the overall system of thermoregulation.[1][3]

-

Ambient Temperature Dependence: The hypothermic effect of this compound is strongly dependent on the ambient temperature. The effect is more pronounced at cooler temperatures where TRPM8 channels are tonically active.[1][2]

Drug Development and Research Applications

The ability of this compound to induce a controlled decrease in body temperature highlights the potential of TRPM8 antagonists in therapeutic hypothermia. This could be beneficial in clinical settings such as post-cardiac arrest, stroke, or traumatic brain injury, where mild hypothermia is used as a neuroprotectant. Furthermore, this compound and other selective TRPM8 antagonists are critical research tools for dissecting the complex neural circuits involved in temperature sensation and homeostasis. They can be used to probe the role of TRPM8 in other physiological processes where it is implicated, such as in pain and inflammation.

References

- 1. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The TRPM8 Antagonist M8-B: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and a potential therapeutic target for conditions involving cold hypersensitivity and pain. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cool temperatures (typically below 28°C) as well as by cooling agents such as menthol and icilin. Its role in thermosensation and nociception has made it an attractive target for the development of novel analgesics. This compound, chemically identified as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, has emerged as a valuable pharmacological tool for studying TRPM8 function and as a lead compound for therapeutic development.[1][2] This whitepaper summarizes the pivotal preclinical data that established the pharmacological profile of this compound.

Chemical and Physical Properties of this compound

This compound is a small molecule antagonist of the TRPM8 channel. Its key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride |

| Molecular Formula | C₂₂H₂₄N₂O₃S · HCl |

| Molecular Weight | 433.0 g/mol |

| CAS Number | 883976-12-3 |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and DMF |

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through its ability to inhibit TRPM8 channel activation by various stimuli in both recombinant and native systems.

Potency of this compound in Inhibiting TRPM8 Agonists

The potency of this compound was determined by its ability to block the activation of the TRPM8 channel by known agonists. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

| Agonist | IC₅₀ (nM) |

| Icilin | 26.9 |

| Menthol | 64.3 |

Data derived from studies on heterologously expressed TRPM8 channels.

Inhibition of Cold-Induced TRPM8 Activation

This compound effectively blocks the activation of TRPM8 channels by cold stimuli. In vitro assays demonstrated that this compound reduces the number of sensory neurons that respond to a cold challenge.[2]

In Vivo Pharmacology

In vivo studies in rodent models have been crucial in demonstrating the physiological effects of this compound and confirming its on-target activity.

Effect of this compound on Deep Body Temperature

A key in vivo effect of this compound is the dose-dependent reduction of deep body temperature. This effect is absent in TRPM8 knockout mice, confirming that the hypothermic action of this compound is mediated through the blockade of TRPM8 channels.[1][2]

| Animal Model | Administration Route | Dose (mg/kg) | Effect on Deep Body Temperature |

| Wild-Type Rats | Intravenous (i.v.) | 2.5 | Significant decrease |

| Wild-Type Mice | Intraperitoneal (i.p.) | 6 | Marked decrease |

| TRPM8 Knockout Mice | Intraperitoneal (i.p.) | 6 | No effect |

Peripheral Site of Action

To determine the site of this compound's hypothermic action, the compound was administered via different routes. Intravenous administration was found to be more effective at reducing body temperature than intrathecal or intracerebroventricular injections, indicating a primary peripheral site of action.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon channel activation by cold or chemical agonists. This blockade of the initial step in the cold-sensing pathway prevents the depolarization of sensory neurons and the subsequent transmission of cold signals to the central nervous system.

Caption: Mechanism of action of this compound on the TRPM8 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound, based on the work by Almeida et al. (2012).[1][2]

In Vitro Calcium Imaging of Sensory Neurons

This protocol is used to assess the ability of this compound to block cold- and agonist-induced activation of native TRPM8 channels in primary sensory neurons.

Caption: Experimental workflow for in vitro calcium imaging.

-

Neuronal Culture: Dorsal root ganglia (DRG) are dissected from adult rats and cultured.

-

Calcium Indicator Loading: Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.

-

Stimulation and Recording: The cells are challenged with a cold stimulus or a chemical agonist like menthol, and the change in intracellular calcium is recorded using fluorescence microscopy.

-

Inhibition with this compound: this compound is added to the culture, and the stimulus is re-applied to determine the extent of inhibition of the calcium response.

In Vivo Measurement of Deep Body Temperature

This protocol is designed to evaluate the effect of this compound on thermoregulation in conscious, freely moving rodents.

Caption: Experimental workflow for in vivo body temperature measurement.

-

Animal Models: Adult male Wistar rats or C57BL/6 mice (both wild-type and TRPM8 knockout) are used.

-

Temperature Monitoring: A telemetry probe is surgically implanted into the abdominal cavity for continuous monitoring of deep body temperature.

-

Drug Administration: this compound or its vehicle is administered via the desired route (e.g., intravenous, intraperitoneal).

-

Data Collection: Deep body temperature is recorded at regular intervals before and after drug administration to assess the compound's effect. Experiments are conducted at a controlled ambient temperature.

Conclusion

The discovery and preclinical development of this compound have provided a potent and selective tool for the pharmacological interrogation of the TRPM8 channel. The data summarized herein demonstrate its clear mechanism of action and its on-target in vivo effects on thermoregulation. This compound serves as a benchmark for the development of future TRPM8-targeted therapeutics for a range of sensory disorders.

References

M8-B: A Technical Guide for the Investigation of Cold-Sensitive Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride (M8-B), a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary molecular transducer of cold somatosensation, making this compound an invaluable tool for studying the physiology and pathophysiology of cold-sensitive neurons and for the development of novel therapeutics.[1][2]

Core Mechanism of Action

This compound functions as a highly selective blocker of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily permeable to Ca²⁺, which is activated by stimuli such as cold temperatures (generally below 28°C), cooling agents like menthol and icilin, and changes in osmolarity.[2][3][4] By binding to the TRPM8 protein, this compound physically obstructs the channel, preventing the influx of cations that leads to neuronal depolarization.[1] This blockade effectively inhibits the activation of cold-sensitive neurons by both thermal (cold) and chemical (e.g., icilin, menthol) stimuli.[5][6] Its action is specific, with studies showing no significant effect on other TRP channels at concentrations where it potently blocks TRPM8.

Quantitative Data

This compound's potency has been quantified across different species and activation methods. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Potency of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) demonstrates the concentration of this compound required to block 50% of the TRPM8 response.

| Species | Activator | IC₅₀ (nM) | Reference |

| Not Specified | Cold | 7.8 | |

| Not Specified | Icilin | 26.9 | |

| Human | Cold | 2 - 4 | [7] |

| Human | Icilin | 6 - 11 | [7] |

| Human | Menthol | 1 - 2 | [7] |

| Rat | Cold | 2 - 4 | [7] |

| Rat | Icilin | 6 - 11 | [7] |

| Rat | Menthol | 1 - 2 | [7] |

| Mouse | Cold | 2 - 4 | [7] |

| Mouse | Icilin | 6 - 11 | [7] |

| Mouse | Menthol | 1 - 2 | [7] |

Table 2: In Vitro Efficacy on Primary Sensory Neurons

This data illustrates the functional effect of this compound on the population of cold-responsive neurons.

| Condition | Parameter | Value | Reference |

| Control (Cold Exposure) | % of Cold-Responsive Neurons | 19 ± 3% | [8] |

| This compound (10 µM) + Cold Exposure | % of Cold-Responsive Neurons | 4 ± 1% | [8] |

Table 3: Key In Vivo Effects of this compound

These studies highlight the physiological consequences of TRPM8 blockade by this compound in animal models.

| Model | Administration | Dose | Primary Outcome | Reference |

| Rats & Mice (Trpm8+/+) | i.v. or i.p. | 6 mg/kg | Decrease in deep body temperature | [5][9] |

| Mice (Trpm8-/-) | i.p. | 6 mg/kg | No change in deep body temperature | [6][8] |

| Rats | i.v. vs. intrathecal/intracerebroventricular | Not specified | i.v. route more effective at reducing body temp, indicating peripheral action | [6][8] |

| Rats | i.v. | Not specified | Attenuated cold-induced c-Fos expression in the lateral parabrachial nucleus | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments utilizing this compound.

In Vitro Calcium Imaging of Cultured DRG Neurons

This protocol is designed to quantify the inhibitory effect of this compound on cold- or agonist-induced activation of sensory neurons.

Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM8 activation and its blockade by this compound.

Materials:

-

Primary dorsal root ganglion (DRG) neuron culture

-

Fura-2 AM or other suitable calcium indicator dye

-

HEPES-buffered saline (HBS)

-

This compound hydrochloride (stock solution in DMSO or water)

-

TRPM8 agonist (e.g., Menthol, Icilin)

-

Perfusion system with temperature control (Peltier device)

-

Inverted fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation: Culture DRG neurons on glass coverslips according to standard laboratory procedures.

-

Dye Loading: Incubate the neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

-

Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBS at a basal temperature (e.g., 34°C) and record baseline [Ca²⁺]i for 2-5 minutes.

-

Cold/Agonist Stimulation:

-

Cold: Rapidly switch the perfusion to a cold HBS solution (e.g., 20°C) and record the [Ca²⁺]i response.

-

Agonist: Perfuse with HBS containing a known concentration of a TRPM8 agonist (e.g., 250 µM menthol) and record the response.[8]

-

-

This compound Incubation: After a washout and recovery period, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.[8]

-

Post-Inhibition Stimulation: While continuing to perfuse with the this compound solution, re-apply the cold or agonist stimulus as in step 5 and record the [Ca²⁺]i response.

-

Data Analysis: Identify responsive neurons from the initial stimulation. Quantify the peak [Ca²⁺]i change (e.g., F340/F380 ratio for Fura-2) before and after this compound application. Calculate the percentage of inhibition.

In Vivo Measurement of Core Body Temperature

This protocol assesses the systemic, physiological effect of TRPM8 channel blockade on thermoregulation in rodents.

Objective: To determine if this compound alters core body temperature, consistent with a disruption of normal cold-sensing.

Materials:

-

Rats or mice (including Trpm8+/+ and Trpm8-/- strains for specificity control)[8]

-

Implantable telemetry probes for continuous temperature monitoring or a rectal thermometer.

-

This compound hydrochloride solution in a sterile vehicle (e.g., saline).

-

Vehicle control solution.

-

Administration supplies (e.g., i.p. or i.v. injection).

-

Environmental chamber with controlled ambient temperature.

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the experimental room and housing conditions. If using telemetry, probes should be implanted surgically at least one week prior to the experiment.

-

Baseline Temperature: Place animals in the environmental chamber at a specific ambient temperature (e.g., 26°C, subneutral) and record baseline core body temperature for at least one hour until stable.[9]

-

Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle to the respective animal groups.[5][9] Handle animals minimally to reduce stress-induced hyperthermia.

-

Post-Injection Monitoring: Continuously record core body temperature for several hours post-injection.

-

(Optional) Cold Challenge: To enhance the effect, animals can be kept at a high ambient temperature (e.g., 32°C) during this compound infusion and then transferred to a low ambient temperature (e.g., 15°C) immediately after.[6][8] This ensures high cutaneous perfusion for drug delivery followed by TRPM8 activation.

-

Data Analysis: Plot the change in body temperature over time for both this compound and vehicle-treated groups. Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the temperature profiles. Compare results between Trpm8+/+ and Trpm8-/- mice to confirm on-target action.[8]

References

- 1. TRPM8 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the Neuronal Cold Sensor TRPM8 Is Regulated by Phospholipase C via the Phospholipid Phosphoinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of M8-B Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of M8-B hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound hydrochloride exerts its biological effects by acting as a potent and selective blocker of the TRPM8 ion channel.[1][2][3] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C), as well as cooling agents like menthol and icilin.[4] By antagonizing TRPM8, this compound hydrochloride effectively inhibits the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation. This blockade of ion influx prevents the depolarization of sensory neurons, thereby inhibiting the transmission of cold-related signals to the central nervous system. In vivo, this translates to a reduction in deep body temperature.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound hydrochloride on TRPM8 channels from in vitro studies.

| Parameter | Species | Activator | IC₅₀ (nM) | Reference |

| TRPM8 Inhibition | Rat | Cold | 7.8 | [6] |

| TRPM8 Inhibition | Rat | Icilin | 26.9 | [6] |

| TRPM8 Inhibition | Rat | Menthol | 64.3 | [6] |

| TRPM8 Inhibition | Human | Cold | Not explicitly quantified, but stated to be similar to rat | [6] |

| TRPM8 Inhibition | Human | Icilin | Not explicitly quantified, but stated to be similar to rat | [6] |

| TRPM8 Inhibition | Human | Menthol | Not explicitly quantified, but stated to be similar to rat | [6] |

| Off-target effects | - | Other TRP channels | >20,000 | [1][2] |

Table 1: In vitro inhibitory activity of this compound hydrochloride.

Signaling Pathway

The activation of TRPM8 by cold or chemical agonists leads to a signaling cascade that results in the sensation of cold and physiological responses to maintain thermal homeostasis. This compound hydrochloride intervenes at the initial step of this pathway.

Caption: TRPM8 signaling pathway and the inhibitory action of this compound hydrochloride.

Experimental Protocols

In Vitro Calcium Flux Assay for TRPM8 Antagonism

This protocol describes a method to assess the inhibitory effect of this compound hydrochloride on TRPM8 activation in a cell-based assay.

Cell Culture:

-

Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing rat or human TRPM8 are cultured in appropriate media (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

-

Cell Plating: Seed the TRPM8-expressing cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

-

Compound Addition: Add this compound hydrochloride at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Agonist Addition: Add a TRPM8 agonist (e.g., icilin, menthol, or cold buffer) to the wells to stimulate the channel.

-

Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time.

-

Data Analysis: The increase in intracellular calcium upon agonist stimulation is reflected by an increase in fluorescence. The inhibitory effect of this compound hydrochloride is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for the in vitro calcium flux assay.

In Vivo Measurement of Body Temperature in Rodents

This protocol outlines the methodology for assessing the effect of this compound hydrochloride on the core body temperature of rodents.

Animals:

-

Adult male Sprague-Dawley rats or C57BL/6 mice are used. For on-target validation, TRPM8 knockout mice and their wild-type littermates can be utilized.

-

Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Drug Administration:

-

Formulation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline).

-

Administration: The compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose administered in key studies is 6 mg/kg.[5]

Temperature Measurement:

-

Telemetry: For continuous and stress-free measurement, a telemetry transmitter is surgically implanted into the abdominal cavity of the animals several days before the experiment. The transmitter continuously records and transmits the core body temperature data to a receiver.

-

Rectal Probe: Alternatively, a thermocouple probe can be inserted into the rectum to a consistent depth to measure core body temperature at discrete time points. Care must be taken to minimize handling stress, which can affect body temperature.

Experimental Procedure:

-

Acclimation: Animals are acclimated to the experimental setup and handling procedures for several days before the experiment.

-

Baseline Measurement: Baseline body temperature is recorded for a stable period before drug administration.

-

Drug Injection: this compound hydrochloride or vehicle is administered to the animals.

-

Post-injection Monitoring: Body temperature is continuously monitored (telemetry) or measured at regular intervals (rectal probe) for several hours after injection.

-

Data Analysis: The change in body temperature from baseline is calculated for both the this compound hydrochloride-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.

Caption: Experimental workflow for in vivo body temperature measurement.

Conclusion

This compound hydrochloride is a valuable research tool for investigating the physiological roles of the TRPM8 channel. Its high potency and selectivity make it a suitable pharmacological agent for both in vitro and in vivo studies aimed at understanding cold sensation, thermoregulation, and the potential therapeutic applications of TRPM8 modulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Thermoreception - Neural Pathways, Temperature Sensors, Heat Receptors | Britannica [britannica.com]

- 2. Central neural pathways for thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JustInTimeMedicine [justintimemedicine.com]

- 6. researchgate.net [researchgate.net]

M8-B: A Technical Guide to its Selectivity for the TRPM8 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the peripheral nervous system, playing a crucial role in the detection of cool to cold temperatures and in the sensation of cold pain. Its involvement in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain, has made it an attractive target for therapeutic intervention. M8-B is a potent and selective antagonist of the TRPM8 channel. This technical guide provides an in-depth overview of the selectivity of this compound for TRPM8, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

Table 1: Potency of this compound against TRPM8 Channels

| Species | Activation Method | IC50 (nM) | Reference |

| Human, Rat, Mouse | Cold | 2 - 4 | [1] |

| Human, Rat, Mouse | Icilin | 6 - 11 | [1] |

| Human, Rat, Mouse | Menthol | 1 - 2 | [1] |

| Rat | Menthol | 64.3 | [2] |

| Rat | Icilin | 26.9 | [2] |

| Rat | Cold | 7.8 | [2] |

Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold temperature or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx results in membrane depolarization and the generation of an action potential, which is then propagated to the central nervous system, eliciting the sensation of cold. The activity of TRPM8 is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.

Caption: TRPM8 Channel Signaling Pathway.

Experimental Workflow for Assessing this compound Selectivity

The determination of a compound's selectivity for a specific ion channel involves a multi-step process. The following diagram illustrates a typical workflow for assessing the selectivity of an antagonist like this compound for the TRPM8 channel.

References

An In-depth Technical Guide to the Pharmacology of M8-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound, chemically known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a small molecule inhibitor of the TRPM8 channel.[1] TRPM8 is a non-selective cation channel primarily known as the principal cold sensor in mammals, being activated by cool temperatures (<28°C) and cooling agents like menthol and icilin.[2] Due to its role in thermosensation and various pathological conditions, TRPM8 has emerged as a significant therapeutic target. This compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of this channel.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly antagonizing the TRPM8 channel.[3] In its active state, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons. This depolarization initiates a signaling cascade that the central nervous system interprets as a cold sensation.

This compound blocks the channel pore, preventing this ion influx whether it is induced by cold temperatures or chemical agonists.[1][3] This action effectively dampens the signaling from TRPM8-expressing sensory neurons, thereby inhibiting the physiological responses to cold.

In Vitro Pharmacology

This compound is a highly potent inhibitor of TRPM8 channels from multiple species, including human, rat, and mouse.[1] Its antagonist activity has been quantified against various activators of the channel.

Table 1: In Vitro Potency of this compound

| Agonist | IC₅₀ (nM) | Assay Type |

|---|---|---|

| Cold | 7.8 | Calcium Influx Assay |

| Icilin | 26.9 | Calcium Influx Assay |

| Menthol | 64.3 | Calcium Influx Assay |

Data sourced from Cayman Chemical product information.

This compound demonstrates high selectivity for TRPM8, with no significant activity observed at other TRP channels at concentrations up to 20 µM.

The inhibitory potency of this compound is typically determined using a cell-based calcium flux assay.

-

Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is engineered to heterologously express the TRPM8 channel of interest (e.g., human TRPM8).[4]

-

Dye Loading: The cells are plated in a multi-well format (e.g., 96-well plate) and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately one hour at 37°C.[5]

-

Compound Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

-

Assay Procedure:

-

The dye-loaded cells are washed to remove excess dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A baseline fluorescence reading is taken using a microplate reader (e.g., FlexStation 3).[5]

-

The TRPM8 channel is then activated by adding a known agonist (e.g., icilin or menthol) or by rapidly lowering the temperature of the assay plate.

-

The change in intracellular calcium is monitored in real-time by measuring the fluorescence intensity.

-

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²+ influx. The inhibitory effect of this compound is calculated as a percentage of the response seen in vehicle-treated cells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacology

In vivo studies have confirmed the on-target effect of this compound. Administration of this compound leads to a significant decrease in deep body temperature in wild-type (Trpm8+/+) mice and rats.[1][3] Critically, this thermoregulatory effect is absent in TRPM8 knockout (Trpm8-/-) mice, confirming that the hypothermic action is mediated specifically through the TRPM8 channel.[1]

Table 2: In Vivo Effects of this compound

| Species | Dose | Route of Administration | Primary Effect |

|---|---|---|---|

| Rat | 6 mg/kg | Intravenous (i.v.) | 0.9°C decrease in deep body temperature.[3] |

| Mouse | 6 mg/kg | Intraperitoneal (i.p.) | Decrease in deep body temperature.[3] |

The hypothermic effect of this compound is dependent on ambient temperature, suggesting that both the presence of the drug at peripheral sensory neurons and the activation of TRPM8 by environmental cold are necessary for its action.[1]

This protocol describes a typical experiment to assess the effect of this compound on thermoregulation in mice.

-

Animal Models: Adult male wild-type (e.g., C57BL/6) and TRPM8 knockout mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimation: Prior to the experiment, mice are acclimated to the testing room and handling procedures to minimize stress-induced temperature changes.[6]

-

Temperature Measurement:

-

Deep body temperature is measured using a rectal or colonic probe. The probe is lubricated and inserted to a consistent depth (e.g., 2 cm for mice) to ensure reliable core temperature readings.[6]

-

Alternatively, temperature can be monitored continuously and non-invasively using surgically implanted telemetry probes.[7]

-

-

Experimental Procedure:

-

A baseline body temperature is recorded for each animal.

-

Animals are divided into four groups: wild-type + vehicle, wild-type + this compound, knockout + vehicle, and knockout + this compound.

-

This compound (e.g., 6 mg/kg) or an equivalent volume of vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Body temperature is measured at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection.

-

The experiment is conducted at a sub-neutral ambient temperature (e.g., 19-26°C) to ensure baseline activation of TRPM8 channels.[3]

-

-

Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data are then analyzed using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound between the wild-type and knockout groups.

Logical Framework of this compound's Pharmacological Effect

The action of this compound can be understood through a clear logical relationship: by blocking the primary molecular sensor for cold, this compound effectively blinds the body to cold stimuli. This prevents the initiation of both autonomic (e.g., vasoconstriction, thermogenesis) and behavioral (e.g., seeking warmth) defenses against cold, leading to a drop in core body temperature when in a cool environment.[1][8]

References

- 1. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 6. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

M8-B: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol. TRPM8 is predominantly expressed in a subpopulation of primary sensory neurons in the dorsal root and trigeminal ganglia, playing a crucial role in the sensation of cold and in various pathophysiological processes, including neuropathic pain and seizures. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly blocking the TRPM8 ion channel. This antagonism prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally induced by cold stimuli or chemical agonists. By inhibiting TRPM8 activation, this compound can modulate the activity of sensory neurons, thereby influencing downstream physiological responses such as temperature sensation and pain signaling.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Species | Assay System | Agonist | Value | Reference |

| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Cold | 7.8 nM | [1] |

| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Icilin | 26.9 nM | [1] |

| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Menthol | 64.3 nM | [1] |

| In Vivo Efficacy | Rat | Deep Body Temperature | - | 6 mg/kg (i.v. or i.p.) causes a significant decrease in body temperature. | [2] |

| In Vivo Efficacy | Mouse | Deep Body Temperature | - | 6 mg/kg (i.p.) causes a significant decrease in body temperature. | [2] |

| Anticonvulsant Effect | Mouse | Pentylenetetrazol (PTZ)-induced seizures | PTZ | Protective effect observed. | [3] |

Signaling Pathways

The antagonism of TRPM8 by this compound interrupts downstream signaling cascades within sensory neurons. The following diagram illustrates the putative signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for key neuroscience research applications of this compound are provided below.

Neuropathic Pain Models

This compound can be used to investigate the role of TRPM8 in neuropathic pain using models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).

a) Chronic Constriction Injury (CCI) Model Protocol (Rat)

This model induces neuropathic pain through loose ligation of the sciatic nerve.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

This compound solution (for intraperitoneal injection)

-

Vehicle control (e.g., saline with appropriate solubilizing agents)

-

Von Frey filaments for assessing mechanical allodynia

-

Acetone for assessing cold allodynia

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction without arresting epifascicular blood flow.[4][5][6]

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-45 mg/kg).[7]

-

Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-M8-B administration (e.g., 30, 60, 120 minutes). The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.[5]

-

Assess cold allodynia by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal or licking.[5]

b) Spared Nerve Injury (SNI) Model Protocol (Mouse)

This model involves the transection of two of the three terminal branches of the sciatic nerve.[8][9][10][11]

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Anesthetic

-

Surgical microscope

-

Microsurgical instruments

-

8-0 silk sutures

-

This compound solution

-

Vehicle control

-

Von Frey filaments

Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Ligate and transect the common peroneal and tibial nerves, removing a small section (2-3 mm) of the distal nerve stump to prevent regeneration.[10]

-

Close the muscle and skin layers.

-

Allow 5-7 days for recovery and development of pain hypersensitivity.

-

Administer this compound or vehicle (i.p.).

-

Measure mechanical allodynia on the lateral plantar surface of the ipsilateral hind paw (sural nerve territory) using von Frey filaments at baseline and post-treatment.[8][9]

Anticonvulsant Activity Assessment

The anticonvulsant properties of this compound can be evaluated using the pentylenetetrazol (PTZ)-induced seizure model.

Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol (Mouse)

PTZ is a GABA-A receptor antagonist that reliably induces seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for acute seizures)[12]

-

This compound solution

-

Vehicle control

-

Observation chambers

-

Timer

Procedure:

-

Administer this compound or vehicle (i.p.) at the desired dose.

-

After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (i.p.).

-

Immediately place the mouse in an individual observation chamber and start the timer.

-

Observe the animal for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.[3][12]

-

Seizure severity can be scored using a standardized scale (e.g., Racine's scale).[12]

-

Record the percentage of animals protected from seizures and mortality.

In Vitro Electrophysiology

The direct effects of this compound on neuronal activity can be assessed using electrophysiological recordings from cultured dorsal root ganglion (DRG) neurons.

Patch-Clamp Recording from Cultured DRG Neurons Protocol

Materials:

-

Primary DRG neuron culture

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External and internal recording solutions

-

This compound solution

-

TRPM8 agonist (e.g., menthol or icilin)

Procedure:

-

Prepare primary cultures of DRG neurons from neonatal rats or mice.

-

After 24-48 hours in culture, select healthy-looking neurons for recording.

-

Perform whole-cell patch-clamp recordings in voltage-clamp or current-clamp mode.

-

Establish a stable baseline recording.

-

Apply a TRPM8 agonist to elicit an inward current (in voltage-clamp) or depolarization (in current-clamp).

-

After washing out the agonist, pre-apply this compound for a few minutes.

-

Co-apply the TRPM8 agonist with this compound and record the response.

-

Compare the amplitude of the agonist-evoked current or the change in membrane potential in the absence and presence of this compound to determine the inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TRPM8 in various physiological and pathological processes within the nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to investigate the therapeutic potential of targeting the TRPM8 channel in conditions such as neuropathic pain and epilepsy. As with all in vivo research, all animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

References

- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 5. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

Application Notes and In Vivo Experimental Protocol for M8-B, a TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[3][5] It is expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain.[1][3][5] As an antagonist, this compound blocks the activation of TRPM8 channels, making it a valuable tool for investigating the role of TRPM8 in these processes and a potential therapeutic agent for conditions characterized by cold hypersensitivity and pain.[1][3]

These application notes provide a detailed in vivo experimental protocol for evaluating the efficacy of this compound in a preclinical model of inflammatory pain. The protocol is designed for researchers in academia and industry engaged in drug discovery and development.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials in sensory neurons. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades.

Figure 1: Simplified TRPM8 Signaling Pathway.

In Vivo Experimental Protocol: Evaluation of this compound in a Murine Model of Inflammatory Pain

This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice to assess the analgesic efficacy of this compound.

Materials and Reagents

-

This compound: (Source to be specified by the researcher)

-

Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]

-

Complete Freund's Adjuvant (CFA): (e.g., Sigma-Aldrich)

-

Sterile Saline (0.9% NaCl)

-

Anesthetics: Isoflurane

-

Test Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g)

Equipment

-

Von Frey Filaments: For assessing mechanical allodynia.

-

Animal balance

-

Microsyringes (10-50 µL)

-

Intraperitoneal (i.p.) injection needles (27G)

-

Plexiglas testing chambers with a wire mesh floor

-

Animal housing with a 12h/12h light/dark cycle, controlled temperature, and humidity, with ad libitum access to food and water.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Figure 2: Experimental Workflow for In Vivo Efficacy Testing of this compound.

Detailed Methodologies

4.1. Animal Handling and Acclimatization

-

Upon arrival, house mice in groups of 3-5 per cage.

-

Allow at least one week for acclimatization to the housing facility and handling by the experimenter.

-

Conduct all behavioral experiments during the light phase of the light/dark cycle.

4.2. Baseline Behavioral Testing (Day -1)

-

To establish a baseline, measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments.

-

Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to habituate for at least 30 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the right hind paw until the mouse withdraws its paw.

-

The PWT is the lowest force that elicits a withdrawal response in at least 3 out of 5 applications.

4.3. Induction of Inflammatory Pain (Day 0)

-

Briefly anesthetize mice with isoflurane.

-

Inject 20 µL of CFA into the plantar surface of the right hind paw using a microsyringe.[2]

-

The control group receives a 20 µL injection of sterile saline in the right hind paw.

-

Monitor animals for signs of distress and ensure they recover from anesthesia.

4.4. Drug Preparation and Administration

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to the desired concentrations.[6]

-

A dose-response study is recommended (e.g., 1, 3, 10, and 30 mg/kg). The 6 mg/kg dose used in thermoregulation studies can serve as a reference point.[1][4]

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

The timing of administration can be varied, but a common paradigm is to administer the compound on days when behavioral testing is performed, for example, on days 1, 3, and 5 post-CFA injection.

4.5. Post-treatment Behavioral Testing

-

Assess mechanical allodynia at various time points post-CFA injection (e.g., 24, 48, 72 hours, and up to 7 days).

-

On testing days, administer this compound or vehicle and perform behavioral testing at the predicted time of peak compound effect (e.g., 60 minutes post-dose).

-

Measure the PWT using von Frey filaments as described for baseline testing.

4.6. Data Collection and Analysis

-

Record the paw withdrawal threshold in grams for each animal at each time point.

-

Data can be analyzed using a two-way repeated measures ANOVA, with treatment group as the between-subjects factor and time as the within-subjects factor, followed by a post-hoc test (e.g., Bonferroni or Tukey's) for multiple comparisons.

-

A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Paw Withdrawal Threshold (g) in CFA-induced Inflammatory Pain

| Treatment Group | N | Baseline (Day -1) | 24h post-CFA | 48h post-CFA | 72h post-CFA |

| Saline + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + this compound (1 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + this compound (3 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + this compound (10 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + this compound (30 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Paw Edema Measurements (mm)

| Treatment Group | N | Baseline (Day -1) | 24h post-CFA | 48h post-CFA | 72h post-CFA |

| Saline + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CFA + this compound (10 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of the TRPM8 antagonist this compound in a widely accepted model of inflammatory pain. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, aiding in the assessment of the therapeutic potential of this compound and related compounds. Researchers should adapt the specific time points, dose levels, and outcome measures based on the pharmacokinetic and pharmacodynamic properties of this compound and the specific research questions being addressed.

References

- 1. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM8′s Role in the Shift Between Opioid and Cannabinoid Pathways in Electroacupuncture for Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for M8-B Administration in Mouse Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1] The TRPM8 channel is predominantly expressed in a subset of sensory neurons and is implicated in the sensation of cold and in various pain states. Emerging evidence suggests that modulating TRPM8 activity can have significant analgesic effects, making it a promising therapeutic target for pain management.[2][3][4] While the primary literature on this compound has focused on its role in thermoregulation, its properties as a TRPM8 antagonist suggest potential applications in pain research. These application notes provide a comprehensive overview and detailed protocols for investigating the analgesic potential of this compound in various mouse models of pain, drawing upon established methodologies for TRPM8-targeted interventions.

Data Presentation: Efficacy of TRPM8 Antagonists in Pain Models